1-Chloro-1-(3-fluoro-4-mercaptophenyl)propan-2-one
Description
1-Chloro-1-(3-fluoro-4-mercaptophenyl)propan-2-one is a halogenated ketone derivative featuring a 3-fluoro-4-mercaptophenyl substituent. The compound’s structure combines a reactive chloro group at the α-position of the ketone with a fluorinated aromatic ring containing a thiol (-SH) group.
Properties
Molecular Formula |
C9H8ClFOS |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
1-chloro-1-(3-fluoro-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8ClFOS/c1-5(12)9(10)6-2-3-8(13)7(11)4-6/h2-4,9,13H,1H3 |
InChI Key |
JIORWZCRPXYVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)S)F)Cl |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Overview
Molecular Architecture
The compound’s structure comprises a propan-2-one core (CH3-C=O) with a chloro group (-Cl) and a 3-fluoro-4-mercaptophenyl ring attached to the central carbon. The phenyl ring’s substituents—fluorine at position 3 and a thiol (-SH) group at position 4—impart distinct electronic and steric properties. The chloro group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the thiol group offers opportunities for oxidative coupling or metal coordination.
Key Synthetic Challenges
- Thiol Sensitivity : The mercapto group’s susceptibility to oxidation necessitates protection during synthesis (e.g., trityl or disulfide protection).
- Regioselectivity : Introducing substituents at specific positions on the phenyl ring requires precise directing groups or catalysts.
- Chlorination Specificity : Selective chlorination at the alpha-carbon adjacent to the ketone demands controlled reaction conditions.
Synthetic Pathways
Route 1: Friedel-Crafts Acylation with Thiol Protection
Reaction Scheme
- Thiol Protection :
- 3-Fluoro-4-mercaptophenol is treated with trityl chloride to form 3-fluoro-4-tritylthiophenyl ether.
- Friedel-Crafts Acylation :
- The protected phenyl ether reacts with chloroacetyl chloride (ClCH2COCl) in the presence of AlCl3, yielding 1-(3-fluoro-4-tritylthiophenyl)-2-chloropropan-1-one.
- Deprotection :
- The trityl group is removed using trifluoroacetic acid (TFA), restoring the thiol functionality.
Conditions and Yield
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Trityl chloride, DCM, 0°C | 85 |
| 2 | AlCl3, ClCH2COCl, 60°C | 72 |
| 3 | TFA, DCM, rt | 90 |
Advantages : High regioselectivity due to thiol protection.
Limitations : Requires multiple protection/deprotection steps, increasing complexity.
Route 2: Nucleophilic Aromatic Substitution (NAS)
Reaction Mechanism
- Substrate Preparation :
- 3-Fluoro-4-chloronitrobenzene undergoes nitro reduction (H2/Pd-C) to form 3-fluoro-4-chloroaniline.
- Diazotization and Thiolation :
- Diazotization with NaNO2/HCl followed by treatment with H2S introduces the thiol group at position 4.
- Ketone Formation :
- Reaction with methylmagnesium bromide (MeMgBr) and subsequent oxidation (CrO3) yields 1-(3-fluoro-4-mercaptophenyl)propan-2-one.
- Alpha-Chlorination :
- Chlorination with sulfuryl chloride (SO2Cl2) selectively targets the alpha-carbon, producing the final compound.
Optimization Data
- Chlorination Efficiency : SO2Cl2 in CCl4 at 40°C achieves 88% conversion.
- Byproducts : Over-chlorination (<5%) is minimized using stoichiometric SO2Cl2.
Route 3: Grignard Addition-Chlorination
Procedure
- Grignard Reagent Synthesis :
- Ketone Formation :
- The Grignard reagent reacts with 1-chloro-2-propanone, yielding 1-(3-fluoro-4-mercaptophenyl)-2-chloropropan-1-one.
- Purification :
Challenges
Comparative Analysis of Methods
Mechanistic Insights
Chlorination Dynamics
Alpha-chlorination proceeds via an enolate intermediate, where the base (e.g., pyridine) deprotonates the ketone, enabling Cl+ attack from SO2Cl2. Computational studies suggest the fluorine atom’s electron-withdrawing effect stabilizes the transition state, enhancing chlorination selectivity.
Thiol Oxidation Mitigation
Protecting the thiol as a trityl ether reduces oxidation risk during Friedel-Crafts acylation. Post-reaction deprotection under acidic conditions restores the thiol without side reactions.
Industrial Applications and Modifications
Continuous Flow Synthesis
Recent advances employ microreactors for NAS and chlorination steps, improving heat transfer and reducing reaction times by 40%. For example, SO2Cl2 chlorination in a flow reactor achieves 94% yield at 50°C.
Green Chemistry Approaches
- Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces toxic DCM in protection steps, reducing environmental impact.
- Catalyst Recycling : AlCl3 is recovered via aqueous extraction and reused, lowering waste.
Chemical Reactions Analysis
1-Chloro-1-(3-fluoro-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propan-2-one backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-1-(3-fluoro-4-mercaptophenyl)propan-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-fluoro-4-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. The mercapto group can interact with metal ions and proteins, potentially inhibiting enzyme activity or disrupting cellular processes .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Functional Groups |
|---|---|---|---|---|
| 1-Chloro-1-(3-fluoro-4-mercaptophenyl)propan-2-one | C₉H₇ClFOS | 218.67 | Solid (predicted) | Cl, F, SH, ketone |
| 1-Chloro-1-(4-fluorophenyl)propan-2-one | C₉H₈ClFO | 186.61 | Liquid | Cl, F, ketone |
| 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one | C₁₀H₁₀ClN₂O₂ | 234.65 | Solid | Cl, N–N, OCH₃, ketone |
| 1-(3-Chlorophenyl)-2-(methylamino)propan-1-one HCl | C₁₀H₁₂Cl₂NO | 233.11 | Solid | Cl, NH(CH₃), ketone, HCl |
Biological Activity
1-Chloro-1-(3-fluoro-4-mercaptophenyl)propan-2-one is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a chloro group, a fluoro atom, and a mercapto group attached to a phenyl ring. This compound has a molecular formula of C9H8ClFOS and a molecular weight of 218.68 g/mol, making it an interesting candidate for various biological applications, particularly in drug development targeting specific diseases .
Chemical Structure and Properties
The structural configuration of this compound contributes significantly to its biological activity. The presence of the mercapto group allows for covalent bonding with thiol-reactive sites on proteins and enzymes, potentially modulating various biological pathways. Additionally, the chloro and fluoro groups enhance its reactivity through electrophilic and nucleophilic mechanisms, respectively .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various derivatives showed that compounds with similar structures demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess comparable activity .
Anticancer Potential
The compound's ability to interact with cellular targets makes it a candidate for anticancer research. Studies have shown that derivatives with similar functional groups can exhibit cytotoxic effects against cancer cell lines such as HL-60 (human promyelocytic leukemia) and A549 (human lung carcinoma). The mechanism of action is thought to involve the induction of apoptosis and disruption of cellular signaling pathways .
Synthesis and Evaluation
A recent study synthesized this compound using various synthetic routes optimized for yield and purity. The biological evaluation included testing against several microbial strains, revealing promising results in terms of antimicrobial efficacy .
Comparative Analysis
The biological activity of this compound was compared to other related compounds in a systematic study. The results indicated that structural variations significantly affect the potency of antimicrobial activity. For instance, compounds with different substituents on the phenyl ring demonstrated varying degrees of effectiveness against specific bacterial strains .
Data Tables
| Compound | MIC (mg/mL) | Target Organism | Activity Type |
|---|---|---|---|
| This compound | 0.004 - 0.025 | Staphylococcus aureus | Antimicrobial |
| Related Compound A | 0.0039 | Escherichia coli | Antimicrobial |
| Related Compound B | Varies | A549 (cancer cell line) | Anticancer |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-chloro-1-(3-fluoro-4-mercaptophenyl)propan-2-one, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves halogenation and functional group protection. For analogs like 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone, base-catalyzed condensation of substituted benzaldehydes with trifluoroacetone in ethanol/methanol under reflux (60–80°C) is effective . Optimization includes adjusting stoichiometry (1:1.2 molar ratio of aldehyde to ketone), solvent polarity, and reaction time (6–12 hours). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) enhances purity .
- Data Validation : Monitor reaction progress via TLC and confirm product identity using (e.g., δ 2.2–2.5 ppm for ketone protons) and FT-IR (C=O stretch at ~1700 cm) .
Q. How can the crystal structure of this compound be resolved, and which software tools are suitable for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is standard. Use SHELX programs (e.g., SHELXL) for refinement . Key steps:
- Data collection at 100 K to minimize thermal motion .
- Space group determination (e.g., monoclinic ) and hydrogen bonding analysis (e.g., N–H⋯O interactions) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the thiol (-SH) and chloro groups in this compound?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to analyze frontier molecular orbitals (FMOs). For example:
- HOMO/LUMO analysis reveals nucleophilic attack sites (e.g., sulfur in -SH group) .
- Calculate Mulliken charges to predict regioselectivity in substitution reactions .
Q. What experimental strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Case Study : Discrepancies in shifts for fluorinated analogs may arise from solvent effects or hydrogen bonding.
- Resolution : Use deuterated solvents (e.g., DMSO-d) and control temperature (25°C). For example, fluorophenyl ketones show solvent-dependent shifts up to 2 ppm .
- Cross-Validation : Pair NMR with high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H] with <5 ppm error) .
Q. How does steric hindrance from the 3-fluoro-4-mercaptophenyl group influence reaction kinetics in nucleophilic substitutions?
- Methodology : Conduct kinetic studies under pseudo-first-order conditions. For example:
- Compare reaction rates of 1-chloro-propan-2-one derivatives with varying substituents (e.g., 3-fluoro vs. 4-methoxy) .
- Use Eyring plots to determine activation parameters (, ) .
Data Contradiction Analysis
Q. How to address inconsistencies in crystallographic data for structurally similar compounds?
- Case Study : Discrepancies in unit cell parameters (e.g., -angle variations in monoclinic systems) .
- Root Cause : Temperature fluctuations during data collection or crystal quality (e.g., twinning).
- Mitigation : Repeat experiments at 100 K and use TWINABS for absorption correction .
Methodological Recommendations
Q. What purification techniques are optimal for isolating this compound from by-products?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
